molecular formula C5H4ClN3O4 B2500588 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1909316-36-4

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2500588
CAS No.: 1909316-36-4
M. Wt: 205.55
InChI Key: PTGAUEBFFKSGSZ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pyrazole derivatives with potential biological activities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Industry: In the agricultural industry, derivatives of this compound are investigated for their potential use as pesticides and herbicides. They exhibit activity against a range of pests and weeds, making them valuable for crop protection .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

    5-Chloro-3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

    5-Chloro-1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure with the nitro and carboxylic acid groups swapped.

Uniqueness: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and applications .

Biological Activity

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 1909316-36-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of Substituents : The chloro and nitro groups are introduced via electrophilic substitution reactions.
  • Carboxylation : The carboxylic acid group is incorporated through carboxylation reactions involving esters or other derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µg/mL)
5-Chloro-1-methyl-4-nitro-pyrazoleMDA-MB-231208.58
5-Chloro-1-methyl-4-nitro-pyrazoleA549238.14

Antimicrobial and Anti-inflammatory Activity

The compound also exhibits antimicrobial and anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit bacterial growth and reduce inflammation through various mechanisms:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against a range of bacteria and fungi, suggesting their potential as antimicrobial agents.
  • Anti-inflammatory Mechanism : They may inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. For example, some derivatives have shown selective COX-2 inhibition with promising anti-inflammatory profiles .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory responses.
  • Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways that affect cell growth and inflammation.

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity : In a recent study, various pyrazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with nitro groups exhibited enhanced activity against multiple cancer types .
  • Anti-inflammatory Evaluation : A series of substituted pyrazoles were evaluated for their COX inhibitory activity using carrageenan-induced edema models in rats. The findings suggested that certain derivatives provided significant anti-inflammatory effects with minimal side effects .

Properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGAUEBFFKSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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